Structural Differentiation from Fasudil-Class ROCK Inhibitors
The target compound incorporates a benzo[de]isoquinoline-1,3-dione (naphthalimide) core, whereas the prototypical clinical ROCK inhibitor fasudil (HA-1077) uses a 5-isoquinolinesulfonamide scaffold [1]. The naphthalimide core introduces an additional fused aromatic ring that can engage in π-stacking interactions within the ATP-binding pocket, a feature absent in fasudil. This scaffold swap is evidenced in the Medshine Discovery patent series, where such naphthalimide-containing isoquinolinesulfonyl derivatives are claimed as distinct ROCK inhibitors [1].
| Evidence Dimension | Core heterocycle scaffold identity |
|---|---|
| Target Compound Data | Benzo[de]isoquinoline-1,3-dione (naphthalimide) core linked to benzenesulfonyl-piperidine |
| Comparator Or Baseline | Fasudil (HA-1077): 5-isoquinolinesulfonamide core linked to homopiperazine |
| Quantified Difference | Presence vs. absence of a fused naphthalimide aromatic system; distinct linker (methylene-piperidine vs. sulfonamide-homopiperazine) |
| Conditions | Chemical structure comparison based on IUPAC nomenclature, patent claims, and known ROCK inhibitor pharmacophore models |
Why This Matters
A naphthalimide scaffold can confer altered kinase selectivity and physicochemical properties, making this compound a potentially valuable complement to fasudil in mechanistic studies where fasudil shows polypharmacology.
- [1] Wu, L.; Yao, Y.; Chen, Z.; Chen, S. Isoquinolinesulfonyl Derivative as Rho Kinase Inhibitor. WO Patent 2015165341A1, November 5, 2015. View Source
